17-beta-Hydroxy Exemestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
17-beta-Hydroxy Exemestane, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈O₂ and its molecular weight is 300.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methylene Boldenone, also known as Boldenone, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is involved in numerous physiological processes, including the regulation of gene transcription .
Mode of Action
Methylene Boldenone interacts with its target, the Androgen Receptor, by binding to it . This binding regulates gene transcription, leading to changes in the expression of genes that are under the control of this receptor .
Biochemical Pathways
It is known that the activation of the androgen receptor can lead to various downstream effects, including the regulation of gene transcription .
Pharmacokinetics
It is known that the compound has a half-life of approximately 14 days . This suggests that the compound is relatively stable in the body, allowing for sustained activity over a prolonged period.
Result of Action
The primary result of Methylene Boldenone’s action is its anabolic activity, which is characterized by increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys . These effects contribute to the compound’s use in bodybuilding and other activities where muscle growth and recovery are desired .
Biochemical Analysis
Biochemical Properties
17-beta-Hydroxy Exemestane has been observed to bind estrogen receptor α (ERα) very weakly and androgen receptor (AR) strongly . It interacts with these receptors through selective recognition motifs employed by 17β-estradiol and R1881, respectively .
Cellular Effects
In MCF-7 and T47D breast cancer cells, this compound has been found to induce proliferation, stimulate cell cycle progression, and regulate transcription at high sub-micromolar and micromolar concentrations through ER . It exerts these effects through AR at low nanomolar concentrations selectively in T47D cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with ERα and AR . It down-regulates ERα protein levels at high concentrations in a cell type–specific manner similarly as 17β-estradiol, and increases AR protein accumulation at low concentrations in both cell types similarly as R1881 .
Metabolic Pathways
This compound is involved in the metabolic pathway of Exemestane, which is known to undergo reduction to form the active 17β-dihydro-EXE and subsequent glucuronidation .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-NHWXPXPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464522 |
Source
|
Record name | Methylene Boldenone, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122370-91-6, 140461-66-1 |
Source
|
Record name | Methylene Boldenone, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-DIHYDROEXEMESTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.